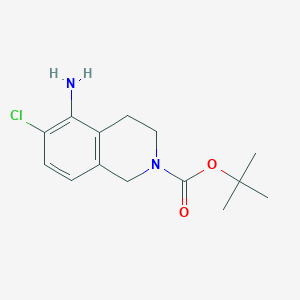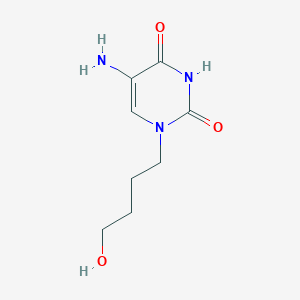
(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butyl groups, phosphanyl groups, and sulfinamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of ®-4-(tert-butyl)phenylboronic acid with 2-(di-tert-butylphosphanyl)benzaldehyde under specific conditions to form an intermediate. This intermediate is then reacted with N,2-dimethylpropane-2-sulfinamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The tert-butyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of catalytic processes.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacological agent. Its structural features could allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals. It can be used in the production of polymers, resins, and other high-performance materials.
Mécanisme D'action
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a ligand, forming a complex with the metal center and facilitating various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Di-tert-butylphosphino)-2’-methylbiphenyl
- 2-(Di-tert-butylphosphino)biphenyl
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Compared to these similar compounds, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to the presence of the sulfinamide group, which adds an additional layer of reactivity and potential for hydrogen bonding. This makes it a versatile ligand in catalytic applications and a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C30H48NOPS |
|---|---|
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
N-[(R)-(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H48NOPS/c1-27(2,3)23-20-18-22(19-21-23)26(31(13)34(32)30(10,11)12)24-16-14-15-17-25(24)33(28(4,5)6)29(7,8)9/h14-21,26H,1-13H3/t26-,34?/m1/s1 |
Clé InChI |
NQOLNASFPVBKIK-URAFEBPUSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
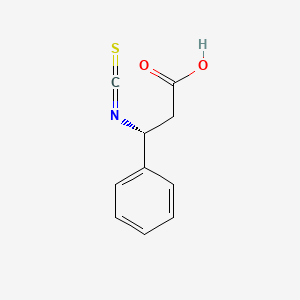
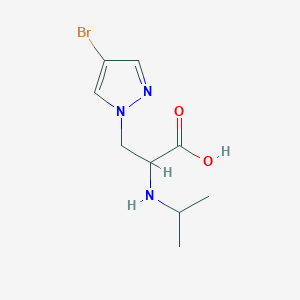

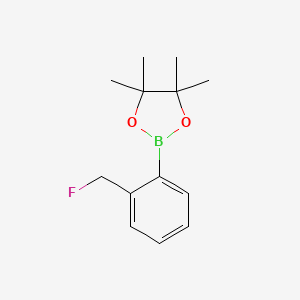
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
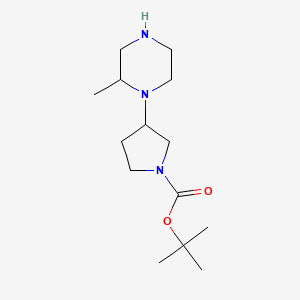
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
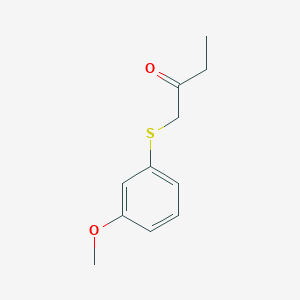
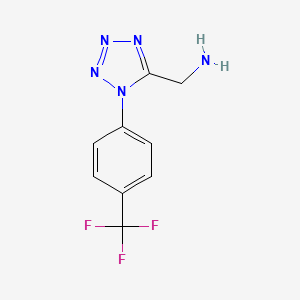
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
